3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O3S/c1-11-18(19-23-20(31-25-19)22-12-5-7-13(28-2)8-6-12)24-26-27(11)15-9-14(21)16(29-3)10-17(15)30-4/h5-10H,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPWFHLCOSAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NSC(=N3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via a condensation reaction involving thiosemicarbazide and a suitable carbonyl compound. The final product is obtained by coupling the triazole and thiadiazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analog 1: (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine
Structure : Contains a 1,3,4-thiadiazole core with a 4-chlorobenzylidene substituent.
Key Differences :
- Lacks the triazole ring, reducing opportunities for π-π stacking or additional hydrogen bonding.
- Substituents: 4-methylphenyl vs. the target compound’s methoxyphenyl group.
Synthesis : Formed via Schiff base reaction between 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and 4-chlorobenzaldehyde .
Bioactivity : Demonstrates insecticidal and fungicidal activity, attributed to the thiadiazole core .
Structural Analog 2: 4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-amine
Structure : Combines a benzothiazole moiety with a triazole ring.
Key Differences :
Structural Analog 3: 5-(4-tert-Butylphenyl)-1,3,4-Thiadiazol-2-amine
Structure : Simplified thiadiazole with a bulky tert-butylphenyl group.
Key Differences :
- No triazole ring; tert-butyl enhances hydrophobicity. Synthesis: Cyclization with sodium hydroxide and iodine . Applications: Used in agrochemicals for its stability and lipophilicity .
Comparative Data Table
Key Research Findings
Thiadiazole-Triazole Hybrids : The combination of thiadiazole and triazole rings in the target compound may enhance binding to biological targets via dual heterocyclic interactions, a feature absent in simpler analogs .
4-Methoxyphenylamine improves solubility compared to purely aromatic analogs like 4-tert-butylphenyl derivatives .
Synthetic Challenges : The hybrid structure requires multi-step synthesis, including Huisgen cycloaddition for the triazole ring and thiadiazole formation via cyclization—similar to methods in and .
Biological Activity
The compound 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine (CAS Number: 931723-84-1) is a hybrid molecule that incorporates both triazole and thiadiazole moieties. This structural composition suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN6O4S |
| Molecular Weight | 486.9 g/mol |
| CAS Number | 931723-84-1 |
Biological Activity Overview
Research indicates that compounds containing triazole and thiadiazole structures exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its potential in various studies.
Anticancer Activity
A significant aspect of the biological activity of this compound is its anticancer potential . Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells:
-
Mechanism of Action :
- The compound may inhibit the NF-kB signaling pathway by decreasing the phosphorylation of p65, which is crucial for cancer cell survival. This inhibition can lead to increased levels of IkBα and reduced NF-kB activation .
- It has been noted that similar triazole hybrids increase reactive oxygen species (ROS) levels in cancer cell lines, contributing to mitochondrial dysfunction and subsequent apoptosis .
- Case Studies :
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties . Compounds with similar frameworks have been reported to show activity against a variety of pathogens:
- Triazole derivatives have been highlighted for their effectiveness against fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes .
- Further research is needed to establish the specific antimicrobial spectrum of this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
-
Substituents Influence :
- The presence of chlorine and methoxy groups on the phenyl rings appears to enhance anticancer activity.
- Variations in substituents can significantly alter the pharmacological profile, necessitating further SAR studies to identify optimal configurations.
- Hybridization Effects :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer: The synthesis involves multi-step reactions, including cyclization and substitution. For the thiadiazole core, cyclization of thiourea intermediates with iodine in potassium iodide under basic conditions (e.g., NaOH) is effective, as seen in analogous 1,3,4-thiadiazole syntheses . The triazole moiety can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 5-chloro-2,4-dimethoxyaniline derivatives. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for azide-alkyne coupling) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer: Structural elucidation combines spectroscopic and crystallographic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed). Nuclear magnetic resonance (NMR) assigns substituents:
- 1H NMR: Methoxy groups appear as singlets (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., para-methoxyphenyl protons at δ 6.8–7.2 ppm) .
- X-ray crystallography: Resolves bond lengths and angles (e.g., triazole-thiadiazole dihedral angles ~15–25°, indicating planarity) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer: Prioritize antimicrobial and kinase inhibition assays due to structural similarity to bioactive triazole-thiadiazole hybrids. For antimicrobial testing:
- MIC (Minimum Inhibitory Concentration): Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Kinase inhibition: Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, with IC50 values <10 µM indicating potential .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
- Methodological Answer: Density functional theory (DFT) calculates transition states and intermediates. For example:
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer: Contradictions often arise from substituent effects. For instance:
- Electron-withdrawing groups (e.g., Cl): Enhance antimicrobial activity but reduce solubility, complicating dose-response curves .
- Statistical analysis: Use multivariate regression (e.g., PLS) to correlate logP, H-bond donors, and IC50 values. Adjust substituents (e.g., replace 4-methoxyphenyl with pyridyl) to balance activity and pharmacokinetics .
Q. What strategies mitigate degradation during storage or in vivo studies?
- Methodological Answer: Degradation pathways include hydrolysis (thiadiazole ring) and oxidation (methoxy groups). Mitigation strategies:
Q. How to design experiments for mechanistic studies of kinase inhibition?
- Methodological Answer: Combine biochemical and biophysical approaches:
- Surface plasmon resonance (SPR): Measure binding kinetics (kon/koff) to EGFR kinase domain .
- Molecular docking: Use AutoDock Vina to predict binding poses; validate via site-directed mutagenesis (e.g., T790M mutation resistance) .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole Formation | CuSO4, sodium ascorbate, DMF, 60°C | 65–75 | 90 |
| Thiadiazole Cyclization | I2, KI, H2SO4, rt | 80–85 | 95 |
| Final Coupling | EDC/HOBt, DCM, 0°C | 70–75 | 92 |
Table 2: Bioactivity Profile (Preliminary)
| Assay Type | Target | Result (IC50/MIC) |
|---|---|---|
| Antimicrobial | S. aureus | 2.5 µg/mL |
| Kinase Inhibition | EGFR | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
